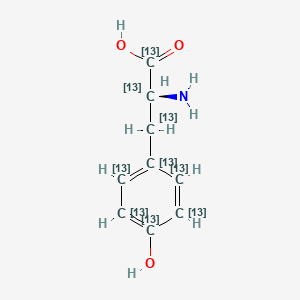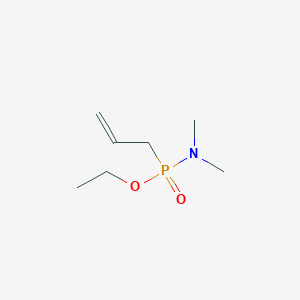
L-Tyrosine-13C9
描述
L-Tyrosine-13C9 is a stable isotope-labeled form of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The “13C9” label indicates that nine carbon atoms in the molecule are replaced with the carbon-13 isotope, making it particularly useful in scientific research for tracing metabolic pathways and studying protein dynamics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine-13C9 typically involves the incorporation of carbon-13 labeled precursors into the amino acid structure. One common method is the microbial fermentation of a carbon-13 labeled glucose source, which is then converted into this compound through a series of enzymatic reactions. The reaction conditions often include controlled pH, temperature, and nutrient supply to optimize the yield and purity of the labeled amino acid .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to efficiently incorporate carbon-13 into the tyrosine molecule. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and chromatography, to isolate and purify the this compound .
化学反应分析
Types of Reactions
L-Tyrosine-13C9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-DOPA (L-3,4-dihydroxyphenylalanine), a precursor to neurotransmitters like dopamine.
Reduction: The carboxyl group of this compound can be reduced to form tyrosine aldehyde.
Substitution: The hydroxyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: L-DOPA
Reduction: Tyrosine aldehyde
Substitution: Various substituted phenyl derivatives
科学研究应用
L-Tyrosine-13C9 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and protein turnover.
Proteomics: Employed in stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics.
Neuroscience: Utilized in research on neurotransmitter synthesis and function.
Pharmaceutical Research: Helps in the development of drugs targeting metabolic and neurological disorders.
作用机制
L-Tyrosine-13C9 exerts its effects by participating in the same biochemical pathways as natural L-Tyrosine. It is incorporated into proteins and enzymes, where it can be tracked using mass spectrometry due to its carbon-13 label. This allows researchers to study the dynamics of protein synthesis, degradation, and metabolic fluxes. The molecular targets include enzymes involved in amino acid metabolism, neurotransmitter synthesis, and protein synthesis .
相似化合物的比较
Similar Compounds
L-Tyrosine-15N: Labeled with nitrogen-15 instead of carbon-13.
L-Phenylalanine-13C9: Another amino acid labeled with carbon-13.
L-Tryptophan-13C11,15N2: Labeled with both carbon-13 and nitrogen-15.
Uniqueness
L-Tyrosine-13C9 is unique due to its specific labeling with nine carbon-13 atoms, making it highly suitable for detailed metabolic and proteomic studies. Its stable isotope labeling provides a non-radioactive and safe method for tracing biochemical pathways, which is not possible with unlabeled or differently labeled compounds .
属性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-ZNZHEFIISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55443-60-2 | |
| Record name | 55443-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid](/img/structure/B3271732.png)
![Methyl imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3271740.png)
![5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3271744.png)




![3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea](/img/structure/B3271777.png)

